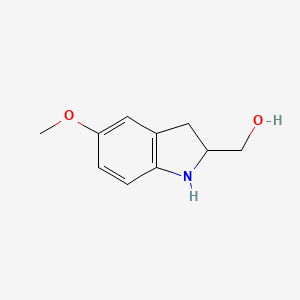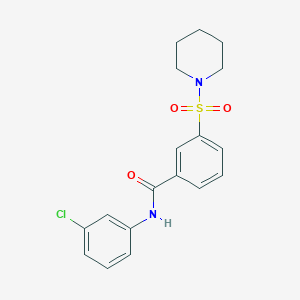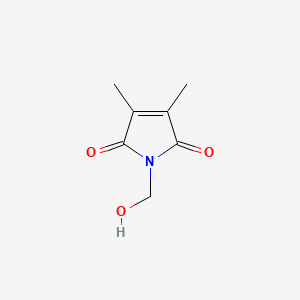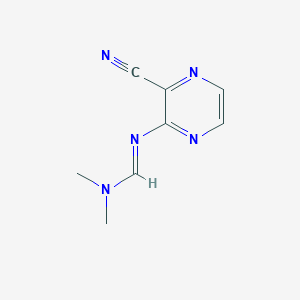![molecular formula C15H19N3O3 B8630582 Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B8630582.png)
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by the morpholino group.
Esterification: The acetic acid ethyl ester moiety can be introduced through esterification reactions, where the carboxylic acid group on the benzimidazole core reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound can be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester: A similar compound with a different substitution pattern.
Indole-3-acetic acid: Another heterocyclic compound with biological activity.
Uniqueness
Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate is unique due to the presence of the morpholino group and the acetic acid ethyl ester moiety, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives.
特性
分子式 |
C15H19N3O3 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
ethyl 2-(6-morpholin-4-yl-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C15H19N3O3/c1-2-21-15(19)10-14-16-12-4-3-11(9-13(12)17-14)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17) |
InChIキー |
ZQUATSVPSNVBPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


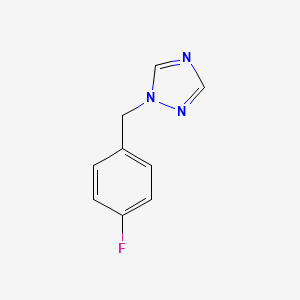
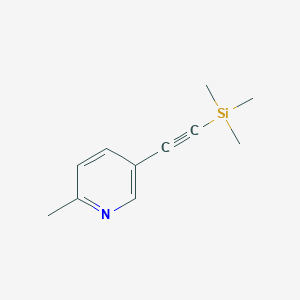
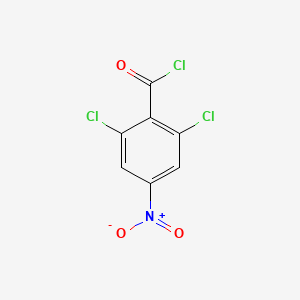
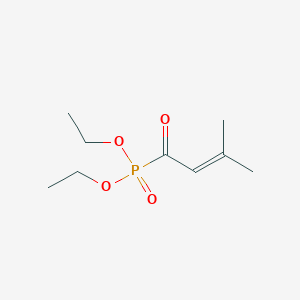
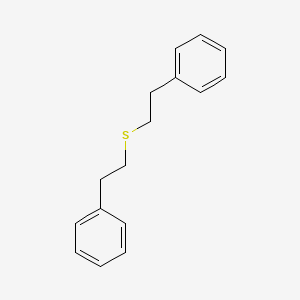
![6-[2-(Morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B8630530.png)
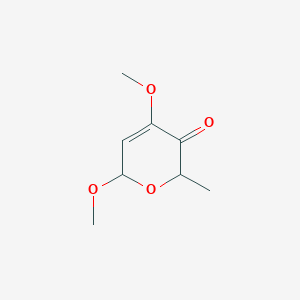
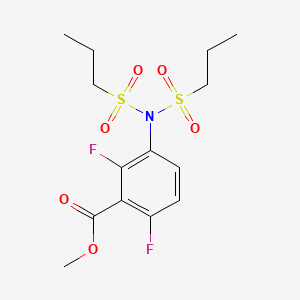
![N,N''-Di[1,1'-biphenyl]-2-ylguanidine](/img/structure/B8630548.png)
